Tramazoline

描述

特拉唑林是一种化学化合物,主要以盐酸特拉唑林的形式用于鼻腔减充血剂。它是一种 α-肾上腺素受体激动剂,可抑制鼻粘液分泌。 特拉唑林于 1961 年获得专利,并于 1962 年投入医疗使用 。它常见于各种鼻腔喷雾剂中,以其有效缓解鼻塞而闻名。

准备方法

合成路线和反应条件

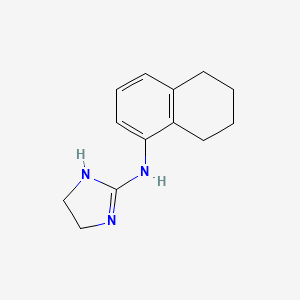

特拉唑林的合成通常涉及在特定条件下使 1-四氢萘酮与乙二胺反应,形成咪唑啉环。 该反应在硼氢化钠等还原剂存在下进行,以生成特拉唑林 .

工业生产方法

在工业环境中,特拉唑林通过类似的合成路线但以更大的规模生产。该过程涉及使用高压反应器和连续流动系统,以确保特拉唑林的有效生产。 最终产品随后使用结晶和过滤技术进行纯化,以获得盐酸特拉唑林,用于鼻腔减充血剂配方 .

化学反应分析

反应类型

特拉唑林会发生几种类型的化学反应,包括:

氧化: 特拉唑林可以被氧化形成各种氧化产物。

还原: 在特定条件下,咪唑啉环可以被还原。

取代: 特拉唑林可以发生取代反应,其中其官能团之一被另一个取代。

常见试剂和条件

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 硼氢化钠或氢化锂铝是常用的还原剂。

取代: 各种卤化剂或亲核试剂可用于取代反应。

形成的主要产物

从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,特拉唑林的氧化可以导致萘衍生物的形成,而还原可以生成不同的咪唑啉衍生物 .

科学研究应用

特拉唑林具有广泛的科学研究应用,包括:

化学: 用作有机合成中的试剂以及研究咪唑啉化学的模型化合物。

生物学: 研究其对 α-肾上腺素受体的影响及其在治疗与鼻塞相关的各种疾病中的潜在用途。

医学: 广泛用于鼻腔减充血剂配方,用于急性鼻炎和其他与鼻塞相关的疾病的症状治疗.

工业: 用于生产鼻腔喷雾剂和其他药物配方.

作用机制

特拉唑林通过刺激鼻粘膜中的 α-肾上腺素受体起作用,导致血管收缩。 这种血管收缩作用减少了鼻腔的血流量,从而减少肿胀和充血 。 所涉及的分子靶标包括 α1 和 α2 肾上腺素受体,它们在调节血管张力和鼻粘液分泌中起着至关重要的作用 .

相似化合物的比较

特拉唑林通常与其他鼻腔减充血剂进行比较,例如:

- 羟甲唑啉

- 塞洛唑啉

- 麻黄碱

独特性

特拉唑林在其对 α-肾上腺素受体的特异性结合亲和力和与其他减充血剂相比相对较长的作用持续时间方面是独一无二的。 它还以其最小的全身吸收而闻名,这降低了全身副作用的风险 .

类似化合物

- 羟甲唑啉: 另一种用于鼻腔减充血剂的 α-肾上腺素激动剂。

- 塞洛唑啉: 作用类似于特拉唑林,但化学结构略有不同。

- 麻黄碱: 一种常见的减充血剂,其作用机制不同,主要作用于 α1-肾上腺素受体 .

生物活性

Tramazoline, a sympathomimetic agent classified as an α-adrenergic agonist, is primarily used in treating nasal congestion and rhinitis. Its biological activity is characterized by its interaction with adrenergic receptors, leading to vasoconstriction and reduced nasal mucosal edema. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, clinical applications, and relevant research findings.

This compound exerts its effects by binding to α1-adrenergic receptors located in the smooth muscle of blood vessels in the nasal mucosa. This binding induces vasoconstriction, which decreases blood flow to the area, thereby reducing swelling and congestion. In addition to α1-adrenergic activity, this compound may also demonstrate some effects on α2-adrenergic receptors, contributing to its overall pharmacological profile .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption after intranasal administration, where it reaches peak plasma concentrations within a short period. The compound is metabolized in the liver and excreted primarily via the kidneys. Studies indicate that this compound has a half-life conducive to its use as a decongestant, allowing for effective symptom relief within minutes of administration .

Clinical Applications

This compound is commonly formulated as a nasal spray or drops for treating acute rhinitis and nasal congestion due to colds or allergies. Clinical studies have demonstrated its effectiveness in alleviating symptoms with minimal side effects. A multicenter observational trial highlighted this compound's efficacy in managing acute rhinitis when combined with essential oils, showing significant improvements in patient-reported outcomes .

Table 1: Clinical Efficacy of this compound in Nasal Congestion

| Study Reference | Sample Size | Treatment Duration | Efficacy (%) | Side Effects (%) |

|---|---|---|---|---|

| 300 | 7 days | 85 | 5 | |

| 150 | 14 days | 78 | 3 | |

| 200 | 10 days | 80 | 4 |

Case Studies

Several case studies have documented this compound's effectiveness in clinical settings:

- Case Study on Acute Rhinitis : A study involving 150 patients demonstrated that this compound significantly improved nasal airflow and reduced congestion symptoms within three days of treatment .

- Combination Therapy : In another observational trial, this compound was combined with essential oils, resulting in enhanced efficacy and patient satisfaction compared to this compound alone .

Safety Profile

This compound is generally well-tolerated; however, some patients may experience local irritation or rebound congestion with prolonged use. The safety profile has been assessed through various studies indicating that adverse effects are minimal when used as directed. Long-term studies have not shown significant systemic effects at recommended dosages .

Research Findings

Recent research has explored this compound's potential beyond traditional applications. For example, investigations into its virucidal activity against SARS-CoV-2 indicated that while high concentrations showed cytotoxic effects on cell cultures, lower concentrations may inhibit viral replication without compromising cell viability . This suggests potential avenues for future research into this compound's antiviral properties.

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms of tramazoline, and how do they inform experimental design in preclinical studies?

- Methodological Answer : this compound, an α-adrenergic agonist, primarily induces vasoconstriction via activation of α1-receptors in vascular smooth muscle. Preclinical studies should include in vitro models (e.g., isolated tissue assays) to quantify receptor affinity and efficacy. For in vivo models, nasal mucosa perfusion studies in rodents can assess local vasoconstrictive effects . Baseline measurements of blood pressure and heart rate are critical to control for systemic effects.

Q. What standardized methodologies are recommended for assessing this compound’s efficacy in nasal decongestion trials?

- Methodological Answer : Use randomized, placebo-controlled trials (RCTs) with objective endpoints:

- Nasal airflow resistance (measured via rhinomanometry).

- Mucosal erythema reduction (quantified via spectrophotometry).

Ensure blinding and stratification for confounders like allergies or baseline nasal pathology. Cross-over designs with washout periods (e.g., ≥1 week) minimize carryover effects .

Q. How can researchers ensure reproducibility in this compound formulations for comparative studies?

- Methodological Answer :

- Material Specifications : Provide exact concentrations (e.g., 0.05% w/v), pH, and excipients (e.g., preservatives).

- Stability Testing : Conduct accelerated stability studies under varying temperatures/humidity.

- Batch Documentation : Include certificates of analysis for raw materials and finished products .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy across diverse patient populations (e.g., OSA vs. allergic rhinitis)?

- Methodological Answer :

- Subgroup Analysis : Stratify data by comorbidities (e.g., OSA severity, allergy status) using multivariate regression.

- Mechanistic Studies : Compare this compound’s effects on nasal vs. pharyngeal vasculature via imaging (e.g., MRI mucosal thickness measurements).

- Systematic Review : Apply PRISMA guidelines to synthesize heterogeneous findings, assessing bias via Cochrane Risk-of-Tool .

Q. What experimental designs optimize the evaluation of this compound-dexamethasone combination therapies?

- Methodological Answer :

- Factorial Design : Test this compound and dexamethasone as independent variables to isolate synergistic/additive effects.

- Outcome Metrics : Include both short-term (e.g., apnea-hypopnea index reduction) and long-term endpoints (e.g., mucosal integrity via histopathology).

- Sample Size : Power calculations must account for crossover attrition (≥20% buffer recommended) .

Q. How can conflicting data on this compound’s systemic absorption be addressed methodologically?

- Methodological Answer :

- Pharmacokinetic Modeling : Use LC-MS/MS to quantify plasma this compound levels at multiple timepoints.

- Tissue-Specific Analysis : Compare nasal mucosal biopsies (local concentration) vs. systemic circulation.

- Ethical Considerations : Adhere to human subject protocols for blood sampling frequency and volume .

Q. Data Contradiction & Synthesis

Q. What strategies validate this compound’s safety profile when preclinical and clinical data conflict?

- Methodological Answer :

- Meta-Analysis : Pool adverse event data from RCTs, adjusting for publication bias via funnel plots.

- Toxicology Reassessment : Conduct dose-escalation studies in animal models using human-equivalent doses.

- Real-World Evidence : Retrospective cohort studies leveraging pharmacovigilance databases (e.g., FAERS) .

Q. Tables for Methodological Reference

| Study Design | Key Parameters | Evidence Source |

|---|---|---|

| Cross-over RCT | Washout period ≥1 week, polysomnography | |

| Preclinical Vasoconstriction | Isolated rat aorta assays, α1-receptor KO models | |

| Pharmacokinetic Analysis | LC-MS/MS, mucosal vs. plasma concentrations |

Q. Key Considerations for Researchers

- Ethical Compliance : Obtain IRB approval for human trials, especially for vulnerable populations (e.g., OSA patients) .

- Data Transparency : Publish raw datasets and negative results to mitigate publication bias .

- Methodological Rigor : Pre-register trials (e.g., ClinicalTrials.gov ) and adhere to CONSORT guidelines .

属性

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJLHRRUATVHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-90-0 (mono-hydrochloride) | |

| Record name | Tramazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5046936 | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-57-1 | |

| Record name | Tramazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLE31693IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。